molecular formula C14H17N3O4S B5263663 ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

Cat. No.: B5263663
M. Wt: 323.37 g/mol
InChI Key: VACVTGKXLDMVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, makes it a versatile scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation step and automated systems for the esterification process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, alcohols, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

ethyl 3-[(1-ethylpyrazol-4-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-17-10-13(9-15-17)22(19,20)16-12-7-5-6-11(8-12)14(18)21-4-2/h5-10,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACVTGKXLDMVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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